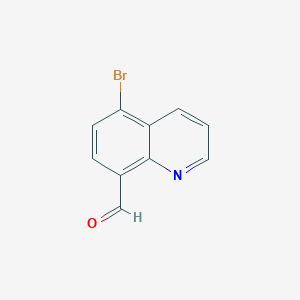

5-Bromoquinoline-8-carbaldehyde

Description

Overview of Quinolines and their Significance in Chemical Research

Quinolines are a class of heterocyclic aromatic organic compounds characterized by a double-ring structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not only of interest for its chemical properties but also for its presence in a wide array of biologically active compounds and functional materials.

In the field of medicinal chemistry, the quinoline (B57606) scaffold is a cornerstone in the development of therapeutic agents. Numerous quinoline derivatives have been investigated and developed for their potential as antimalarial, anticancer, antibacterial, and anti-inflammatory drugs. The nitrogen atom in the heterocyclic ring and the ability to introduce various functional groups at different positions on the quinoline core allow for the fine-tuning of their biological activity.

Beyond medicine, quinolines are significant in synthetic organic chemistry, where they serve as versatile building blocks for the construction of more complex molecular architectures. Their reactivity and electronic properties make them suitable for a variety of chemical transformations. Furthermore, certain quinoline derivatives exhibit interesting photophysical properties, leading to their application in the development of dyes, sensors, and organic light-emitting diodes (OLEDs).

Specific Context of 5-Bromoquinoline-8-carbaldehyde within Quinoline Chemistry

This compound is a distinct member of the quinoline family, featuring a bromine atom at the 5-position and a carbaldehyde (or formyl) group at the 8-position. These functional groups impart specific reactivity to the molecule, making it a valuable intermediate in organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at this position. The aldehyde group is a versatile functional handle that can undergo reactions like oxidation, reduction, and the formation of Schiff bases and other condensation products.

The strategic placement of the bromo and carbaldehyde groups on the quinoline framework makes this compound a key precursor for the synthesis of polysubstituted quinoline derivatives. These derivatives are often sought after for their potential biological activities. For instance, the aldehyde can be a key site for modification to create novel Schiff bases, which are known to exhibit a range of biological effects.

While specific, large-scale industrial production methods for this compound are not extensively documented, laboratory-scale synthesis is achievable. The synthesis of related compounds, such as 8-Amino-5-bromoquinoline-7-carbaldehyde, often involves the bromination of a quinoline precursor followed by formylation, for example, through a Vilsmeier-Haack reaction. This suggests that similar synthetic strategies could be employed for the preparation of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO | nih.gov |

| Molecular Weight | 236.06 g/mol | nih.gov |

| CAS Number | 885267-41-4 | nih.gov |

| Appearance | Solid | |

| IUPAC Name | This compound | nih.gov |

Research Gaps and Future Directions for this compound Studies

Despite its potential as a versatile building block, a comprehensive survey of the available literature reveals that this compound has not been as extensively studied as other quinoline derivatives. This points to several research gaps and promising future directions.

A significant opportunity lies in the systematic exploration of the reactivity of this compound. Detailed studies on its participation in various organic reactions could uncover novel synthetic pathways and lead to the creation of a diverse library of new quinoline derivatives. The development of efficient and green synthetic methodologies for its preparation would also be a valuable contribution to the field.

The primary area for future investigation is the synthesis and biological evaluation of novel compounds derived from this compound. Given the established biological importance of functionalized quinolines, there is a strong rationale for using this compound as a starting material to design and create new potential therapeutic agents. For example, the synthesis of novel Schiff bases, hydrazones, or other heterocyclic systems fused to the quinoline core could yield compounds with interesting anticancer, antibacterial, or antiviral properties.

Furthermore, the bromine atom offers a site for the introduction of various aryl, alkyl, or amino groups through cross-coupling reactions. This would allow for the creation of a wide range of novel 5-substituted-8-formylquinoline derivatives, whose biological activities could be systematically screened. The exploration of these new chemical entities could lead to the discovery of lead compounds for drug development.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLPBRIDHFAGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585983 | |

| Record name | 5-Bromoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-41-4 | |

| Record name | 5-Bromo-8-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoquinoline-8-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Bromoquinoline 8 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group in 5-bromoquinoline-8-carbaldehyde is a key site for various chemical transformations, including the formation of oximes and nitriles, condensation reactions to produce Schiff bases, and advanced C(acyl)–H activation reactions.

Formation of Oximes and Nitriles

The carbaldehyde group of this compound can be readily converted into an oxime. This reaction typically involves treatment with hydroxylamine (B1172632). The resulting oxime can then be dehydrated to form the corresponding nitrile. The synthesis of nitriles from aldehydes is a valuable transformation in organic chemistry, and various methods exist to achieve this, often involving a one-pot procedure where the aldehyde is converted to the oxime, which is then immediately dehydrated. organic-chemistry.org

One common method for the conversion of aldehydes to nitriles involves the use of reagents like trichloroisocyanuric acid in aqueous ammonia. organic-chemistry.org Another approach utilizes an O-protected oxime in a Brønsted acid-catalyzed reaction, which is considered a safer alternative to using explosive O-protected hydroxylamines. organic-chemistry.org

Condensation Reactions to Form Schiff Base Derivatives

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) group. researchgate.netusu.ac.id This reaction is typically reversible and can be catalyzed by either an acid or a base. usu.ac.idnih.gov

The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine bond. nih.gov A wide variety of primary amines can be used in this reaction, leading to a diverse range of Schiff base derivatives with potentially interesting chemical and biological properties. ekb.eg For instance, the condensation of 3-formyl-2-quinolinone with various primary amines has been shown to produce a series of novel Schiff base derivatives. ekb.eg

The formation of Schiff bases is a thermodynamically controlled process, and the resulting imine bond, while strong, is susceptible to hydrolysis. nih.gov

C(acyl)–H Activation Reactions

The aldehyde C-H bond in this compound can participate in C(acyl)–H activation reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions are often catalyzed by transition metals like rhodium. nih.govnih.gov

Rhodium catalysts can facilitate the carbocyclization of compounds like this compound with alkynes. nih.gov These reactions, often referred to as [m+n+o] cycloadditions, are atom-economical methods for constructing complex polycyclic systems. nih.gov In the context of this compound, the aldehyde group can act as a directing group, facilitating the activation of a C-H bond and subsequent reaction with an alkyne.

For example, rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes has been reported to produce 3,3-disubstituted 1-indanones. researchgate.net While this specific example does not use this compound, it illustrates the principle of rhodium-catalyzed C-H activation and annulation with alkynes.

A significant challenge in the carbocyclization of unsymmetrical alkynes is controlling the regioselectivity of the alkyne insertion. nih.govrsc.org The regiochemical outcome can be influenced by both steric and electronic factors of the substrates and the ligands on the metal catalyst. nih.gov

In rhodium-catalyzed [(2+2)+2] carbocyclizations, density functional theory (DFT) calculations have shown that the nature of the phosphine (B1218219) ligand on the rhodium center can reverse the regioselectivity of alkyne insertion. nih.gov For instance, with a PPh₃ ligand, the electronic effects of an electron-withdrawing group on the alkyne dominate, directing the insertion at one terminus. In contrast, a bulkier ligand like (S)-xyl-binap can force the insertion to occur at the other, sterically preferred terminus, overriding the electronic preference. nih.gov This demonstrates the potential to control the regioselectivity in such reactions through careful selection of the catalytic system. rsc.org

Reactions Involving the Bromo-Substituent

The bromine atom at the 5-position of the quinoline (B57606) ring is a versatile functional group that can participate in a variety of transition-metal catalyzed cross-coupling reactions. orgsyn.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the further derivatization of the this compound scaffold.

Common cross-coupling reactions that the bromo-substituent can undergo include:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

Heck Coupling: Reaction with alkenes to form a substituted alkene.

Sonogashira Coupling: Reaction with terminal alkynes to form a new C-C triple bond.

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

Stille Coupling: Reaction with organostannanes to form a new C-C bond.

These reactions significantly expand the synthetic utility of this compound, enabling the introduction of a wide array of functional groups at the 5-position of the quinoline ring. orgsyn.org

Nucleophilic Substitution Reactions

The bromine atom attached to the quinoline ring at the 5-position is susceptible to nucleophilic substitution. rsc.org This type of reaction allows for the displacement of the bromide ion by a variety of nucleophiles, thereby introducing new functional groups onto the quinoline scaffold. The ability of this compound to participate in these reactions significantly enhances its utility as a building block in organic synthesis. rsc.org This reactivity is fundamental to creating a diverse library of quinoline derivatives for applications in pharmaceutical and agrochemical research. rsc.org The aldehyde group at the C8 position can also undergo nucleophilic additions. rsc.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This powerful carbon-carbon bond-forming reaction enables the coupling of the bromoquinoline with various organoboron compounds, typically boronic acids or their esters. nih.gov

The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst.

This methodology is widely used to synthesize biaryl compounds and other conjugated systems. For instance, reacting this compound with an arylboronic acid under Suzuki-Miyaura conditions would yield a 5-arylquinoline-8-carbaldehyde derivative. The reaction's tolerance for various functional groups and relatively mild conditions make it a cornerstone in modern organic synthesis.

Reactions leading to Substituted Piperidines, Piperazines, and Morpholines

The bromine at the 5-position of this compound can be displaced by cyclic secondary amines such as piperidine, piperazine, and morpholine. This nucleophilic aromatic substitution reaction serves as a direct method to synthesize derivatives containing these saturated heterocyclic moieties. Such reactions are typically carried out under conditions that facilitate the substitution, leading to the formation of compounds like 5-(piperidin-1-yl)quinoline-8-carbaldehyde, 5-(piperazin-1-yl)quinoline-8-carbaldehyde, or 5-(morpholino)quinoline-8-carbaldehyde. These products are often intermediates in the synthesis of biologically active molecules.

| Reactant | Reagent | Product Class |

| This compound | Piperidine | 5-(Piperidin-1-yl)quinoline-8-carbaldehyde |

| This compound | Piperazine | 5-(Piperazin-1-yl)quinoline-8-carbaldehyde |

| This compound | Morpholine | 5-(Morpholino)quinoline-8-carbaldehyde |

Transformations Affecting the Quinoline Core

Oxidation Reactions

The aldehyde functional group at the C8 position of this compound is readily oxidized to a carboxylic acid. rsc.org This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. rsc.org The resulting product is 5-bromoquinoline-8-carboxylic acid. This conversion is a key step in modifying the electronic and steric properties of the substituent at the C8 position, which can be crucial for the biological activity or further derivatization of the molecule.

| Reactant | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 5-Bromoquinoline-8-carboxylic acid |

| This compound | Chromium Trioxide (CrO₃) | 5-Bromoquinoline-8-carboxylic acid |

Derivatization to Quinolinediones

The synthesis of quinolinediones from quinoline precursors is a known transformation, often involving oxidation of the quinoline ring system. While direct conversion of this compound to a quinolinedione is not extensively documented as a single-step process, quinoline derivatives can serve as starting materials for such structures. The synthesis of quinoline-embelin derivatives, for example, can be followed by oxidation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the corresponding quinoline-quinone structures. The formation of a quinolinedione from the 5-bromoquinoline (B189535) core would likely involve a multi-step synthetic sequence, potentially including oxidation of the benzenoid portion of the quinoline ring system.

Applications of 5 Bromoquinoline 8 Carbaldehyde As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The structure of 5-Bromoquinoline-8-carbaldehyde makes it an important starting material for the creation of more complex heterocyclic compounds. Quinoline (B57606) derivatives are a significant class of compounds in medicinal chemistry and materials science. The reactivity of the aldehyde and the bromine on the quinoline core of this compound allows for its use in various chemical reactions to build larger, more intricate molecular architectures. mdpi.com For instance, the aldehyde group can readily undergo condensation reactions, such as the Vilsmeier-Haack reaction, to introduce additional functional groups. mdpi.com

Intermediate in Pharmaceutical and Medicinal Chemistry Research

The quinoline scaffold is a common feature in many biologically active molecules, and this compound provides a convenient entry point for the synthesis of novel quinoline-based therapeutic agents. Its utility spans various areas of drug discovery, from autoimmune diseases to cancer.

Toll-like receptors (TLRs) are key components of the innate immune system, and their dysregulation is implicated in various autoimmune and inflammatory diseases. nih.govresearchgate.net Consequently, the development of TLR antagonists is an active area of pharmaceutical research. nih.gov

TLR7 and TLR8 are involved in the recognition of single-stranded RNA, and their overactivation can contribute to autoimmune conditions like Systemic Lupus Erythematosus (SLE). nih.govresearchgate.netnih.gov Research has focused on developing small molecules that can block the activity of these receptors. While direct synthesis of TLR antagonists from this compound is not explicitly detailed in the provided results, the quinoline scaffold itself is a key component of some TLR7 and TLR8 antagonists. mdpi.comresearchgate.net For example, Enpatoran (M5049), a potent dual TLR7/8 antagonist, is a 5-piperidylquinoline derivative. mdpi.com The development of such compounds often involves the use of various quinoline-based building blocks.

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease that can affect various organs, with lupus nephritis being a serious complication involving the kidneys. clinexprheumatol.orgnih.gov The development of effective treatments for SLE and lupus nephritis is a significant medical need. nih.govnih.gov Research into TLR7 and TLR8 antagonists is driven by their potential to treat these conditions by dampening the overactive immune response. researchgate.net The synthesis of quinoline-based compounds as potential therapies for SLE is an area of active investigation. nih.gov

Sphingosine kinases (SphKs) are enzymes that play a role in cell growth, proliferation, and survival. nih.gov Their overexpression is linked to various cancers, making them an attractive target for anticancer drug development. nih.gov Research has shown that quinoline-5,8-dione-based compounds can act as inhibitors of SphK1 and SphK2. nih.gov The synthesis of these inhibitors involves creating a library of derivatives to explore the structure-activity relationship. While not directly starting from this compound, the development of these quinoline-based inhibitors highlights the importance of the quinoline scaffold in this therapeutic area. nih.gov

The quinoline core is a prominent feature in a multitude of compounds with demonstrated anticancer activity. nih.govnih.govmdpi.commdpi.com The versatility of the quinoline structure allows for the design and synthesis of novel derivatives with improved efficacy and reduced toxicity. mdpi.com Chalcone-quinoline hybrids, for example, have been synthesized and shown to possess antiproliferative activity against various cancer cell lines. nih.gov These hybrids often work by inducing cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, certain benzimidazolequinones, which can be synthesized from related precursors, have shown potent antitumor activity. researchgate.net The development of new anticancer agents frequently involves the use of functionalized heterocyclic building blocks like quinoline derivatives. mdpi.com

Synthesis of Toll-like Receptor (TLR) Antagonists/Inhibitors

Role in Functional Materials Development

Bromoquinolines are recognized as important precursors for creating novel substituted quinoline derivatives with applications in the materials industry. The reactivity of the bromine atom allows these compounds to be incorporated into larger, functional molecular systems.

A significant application is in the synthesis of phthalonitrile-based materials. Phthalonitriles are monomers that can be polymerized at high temperatures to form cross-linked phthalocyanine (B1677752) networks, which are known for their exceptional thermal stability and useful electronic properties. For example, a related compound, 5-bromo-8-hydroxyquinoline, can be reacted with 4-nitrophthalonitrile (B195368) in a nucleophilic substitution reaction to produce a quinoline-substituted phthalonitrile (B49051) monomer. This demonstrates a clear synthetic pathway where the bromoquinoline unit can be integrated into a high-performance polymer precursor. The resulting materials, often metal-phthalocyanine complexes, have potential uses in applications such as:

High-temperature resistant coatings and composites.

Non-linear optics.

Chemical sensors.

Electrocatalysis.

The aldehyde group on this compound provides an additional site for modification, allowing for the design of even more complex and multifunctional materials.

Contributions to Natural Product Synthesis

The quinoline ring is a core structural motif in numerous alkaloids and other natural products. Synthetic building blocks that provide a pre-formed quinoline core are therefore of great interest to chemists working on the total synthesis of these complex molecules.

While this compound possesses the necessary functional handles—an aldehyde for chain extension and a bromine for cross-coupling reactions—that make it a potentially valuable intermediate for this purpose, its direct application in the total synthesis of specific natural products is not widely documented in prominent scientific literature. The utility of similar bromo-aromatic and aldehyde-containing compounds in the synthesis of natural product precursors is well established. However, for this specific molecule, its role appears to be more extensively explored in the realms of medicinal chemistry and materials science rather than as a go-to fragment for natural product synthesis. Future synthetic endeavors may yet see its incorporation into strategies targeting complex quinoline-containing natural products.

Advanced Spectroscopic Characterization and Elucidation of 5 Bromoquinoline 8 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework. For 5-Bromoquinoline-8-carbaldehyde, with the molecular formula C₁₀H₆BrNO, NMR analysis provides definitive evidence of its structure. nih.govchemicalbook.com

¹H NMR Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton and the aromatic protons on the quinoline (B57606) ring system. The aldehyde proton (CHO) is typically the most deshielded, appearing as a singlet at the lowest field (highest ppm value), generally in the range of 9.5-10.5 ppm, due to the strong electron-withdrawing nature of the carbonyl group.

The aromatic region of the spectrum displays a complex pattern of signals from the five protons on the quinoline core. The chemical shifts of these protons are influenced by the anisotropic effects of the aromatic system and the electronic effects of the bromine and aldehyde substituents. Protons adjacent to the nitrogen atom and the aldehyde group are expected to be shifted further downfield. For instance, in related quinolinecarbaldehyde structures, protons on the ring system appear between 7.0 and 9.5 ppm. mdpi.com The specific coupling constants (J-values) between adjacent protons would provide critical information for assigning each signal to its specific position on the quinoline ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on typical chemical shift values for similar quinoline derivatives and serves as a predictive guide. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-C(8)=O | 9.5 - 10.5 | Singlet (s) |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on all ten carbon atoms within this compound. The carbon atom of the aldehyde group (C=O) is highly deshielded and typically appears in the far downfield region of the spectrum, often between 190 and 210 ppm.

The remaining nine carbons of the quinoline ring system will produce signals in the aromatic region, generally between 110 and 155 ppm. The carbon atom bonded to the bromine (C-5) will be influenced by the halogen's electron-withdrawing and anisotropic effects. Its chemical shift can be predicted based on data from similar bromo-aromatic compounds. The quaternary carbons, including those at the ring junctions (C-4a, C-8a) and the one bearing the bromine (C-5), will typically show signals of lower intensity compared to the protonated carbons. Spectroscopic data from related 8-hydroxyquinoline (B1678124) derivatives confirm the assignment of carbon signals in this region. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on typical chemical shift values for similar quinoline derivatives and serves as a predictive guide. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 210 |

| Aromatic C | 110 - 155 |

Multinuclear NMR Applications

While ¹H and ¹³C NMR are the primary methods, multinuclear NMR techniques can offer further structural insights, particularly for derivatives of this compound. For instance, if the compound is used in the synthesis of organometallic complexes, NMR-active nuclei within the metal center (e.g., ¹⁹⁵Pt, ¹¹³Cd) could be studied. Furthermore, ¹⁵N NMR could provide information about the electronic environment of the quinoline nitrogen atom, which is valuable for studying protonation, coordination, and other interactions at this site. The application of such techniques has been demonstrated in the characterization of other complex quinoline derivatives. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of this compound. The calculated exact mass of the neutral molecule [M] is 234.9633 Da. nih.gov An experimental HRMS measurement, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. A measured value that matches the theoretical mass to within a few parts per million (ppm) would unequivocally confirm the elemental formula C₁₀H₆BrNO. This level of accuracy is critical to distinguish the target compound from other potential isomers or compounds with a similar nominal mass. The characterization of other novel quinoline derivatives frequently relies on HRMS for structural confirmation. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₆⁷⁹BrNO+H]⁺ | 235.9705 |

Note: The presence of bromine results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS experiment, the compound would first be separated from any impurities on a GC column, and its retention time would be recorded. Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would likely involve the loss of the aldehyde group (CHO, 29 Da) or the bromine atom (79/81 Da). The analysis of other quinolinecarbaldehydes has shown a preferential fragmentation involving the initial loss of a carbonyl group. mdpi.com This detailed fragmentation data is invaluable for confirming the structure and identifying it in complex mixtures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, a high-resolution method of IR spectroscopy, is instrumental in characterizing quinoline derivatives. The analysis of various quinolinecarbaldehydes reveals characteristic vibrational frequencies that are indicative of their structural components. mdpi.com For instance, the FTIR spectra of related quinoline derivatives exhibit distinct peaks corresponding to the carbonyl (C=O) and quinoline ring vibrations.

In a study of 5,8-quinolinedione (B78156) derivatives, which share the quinoline core, the C-C stretching vibrations of the quinoline ring are observed in the range of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹. The deformation vibrations of the C-H and C-C groups of the quinoline ring appear between 1106–969 cm⁻¹. mdpi.com For quinolinecarbaldehydes, the carbonyl group (C=O) stretching vibration is a particularly important diagnostic peak. mdpi.com

The presence of a bromine substituent on the quinoline ring is expected to influence the vibrational frequencies, though specific data for this compound is not extensively detailed in the available literature. However, analysis of related bromo-substituted quinoline compounds provides a basis for predicting its spectral characteristics.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Reference |

| Aldehyde C=O Stretch | ~1700 | mdpi.com |

| Quinoline Ring C-C Stretch | 1617–1507 | mdpi.com |

| Quinoline Ring C-C Stretch | 1473–1374 | mdpi.com |

| Quinoline Ring C-H and C-C Deformation | 1106–969 | mdpi.com |

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption and luminescence spectroscopy probe the electronic transitions within a molecule, providing information about its conjugation and electronic structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For quinoline derivatives, the absorption spectra are characterized by bands arising from π-π* transitions within the aromatic system.

| Compound Type | Spectroscopic Feature | Reference |

| Quinolinecarbaldehydes | Characterized electronic absorption spectra | mdpi.com |

| Quinoline-hydrazone derivatives | Bathochromic shift due to extended π-conjugation | researchgate.net |

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of molecular structure, including bond lengths, bond angles, and stereochemistry.

While a specific crystal structure for this compound is not reported in the reviewed literature, the structures of several related quinoline derivatives have been determined by single-crystal X-ray diffraction. For instance, the crystal structures of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde and various Schiff base derivatives of quinoline-5-carbaldehydes have been successfully elucidated. mdpi.com

Furthermore, studies on 5,8-quinolinedione derivatives have utilized XRD to analyze their crystal structures. The diffraction patterns show characteristic peaks, with those in the range of 26.14°–27.06° being assigned to the 5,8-quinolinedione moiety. mdpi.com The analysis of a complex bromo-substituted spiro compound derived from 5-bromoisatin (B120047) also highlights the utility of X-ray crystallography in confirming the structure of intricate heterocyclic systems containing bromine. eurjchem.comresearchgate.net These studies provide a framework for the potential crystallographic analysis of this compound, which would be crucial for unequivocally confirming its molecular geometry.

| Compound/Derivative Type | Crystallographic Information | Reference |

| 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Structure determined by single-crystal X-ray diffraction | mdpi.com |

| Schiff bases of quinoline-5-carbaldehydes | Structures determined by single-crystal X-ray diffraction | mdpi.com |

| 5,8-Quinolinedione derivatives | XRD patterns show characteristic peaks for the quinoline moiety | mdpi.com |

| Bromo-substituted spiro compound | Structure confirmed by X-ray crystallography | eurjchem.comresearchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. aps.org For 5-Bromoquinoline-8-carbaldehyde, DFT calculations, often employing functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to predict its molecular characteristics. siftdesk.orgeurjchem.com These calculations provide a fundamental understanding of the molecule's behavior.

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. siftdesk.org This process determines the precise bond lengths, bond angles, and dihedral angles between the atoms of this compound. The resulting optimized structure represents a global minimum on the potential energy surface. siftdesk.org For instance, DFT calculations on similar quinoline (B57606) derivatives have been performed to yield detailed structural parameters. siftdesk.orgnih.gov Analysis of the electronic structure provides information on the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Bond | Typical Calculated Value (Å or °) |

| Bond Length | C-Br | ~1.89 |

| Bond Length | C=O | ~1.22 |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 |

| Bond Length | C-N (aromatic) | ~1.33 - 1.37 |

| Bond Angle | C-C-Br | ~120 |

| Bond Angle | C-C=O | ~123 |

| Bond Angle | C-N-C | ~118 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that the molecule can be easily polarized and is generally more reactive, indicating that it requires less energy to transfer an electron from the HOMO to the LUMO. mdpi.comnih.gov This intramolecular charge transfer is a key factor in various chemical and biological processes. nih.gov For quinoline derivatives, the HOMO is often located on the quinoline ring system, while the LUMO can be distributed across the electron-withdrawing carbaldehyde group, facilitating charge transfer. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data (Note: The values below are representative examples based on studies of similar heterocyclic aldehydes and are not specific to this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.9 |

| Energy Gap (ΔE) | 4.6 |

The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors that quantify the chemical stability and reactivity of a molecule. mdpi.comnih.gov A lower HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govmdpi.com

Key reactivity descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters help predict how this compound will behave in chemical reactions, identifying it as either an electrophile or a nucleophile. nih.gov The molecular electrostatic potential (MEP) map is another tool used to visualize reactive sites, with negative potential (red/yellow) indicating nucleophilic regions and positive potential (blue) indicating electrophilic regions. siftdesk.orgresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. semanticscholar.orgscispace.com

In these studies, the this compound molecule is placed into the binding site of a target protein, and its binding affinity is calculated, usually expressed in kcal/mol. semanticscholar.org A lower binding energy indicates a more stable protein-ligand complex. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.govscispace.com For example, docking studies on similar quinoline compounds have explored their potential as inhibitors of enzymes like DNA gyrase or cholinesterases. semanticscholar.orgresearchgate.net Such studies can provide a rationale for the potential biological activity of this compound and guide the synthesis of more potent derivatives.

Solvation Models and Solvent Effects (e.g., IEFPCM)

Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties and stability. Computational solvation models are used to simulate these effects. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used method. eurjchem.comgaussian.com

The IEFPCM model places the solute molecule within a cavity in a continuous medium that has the dielectric properties of the chosen solvent (e.g., water, ethanol, DMSO). eurjchem.comgaussian.com This approach allows for the calculation of molecular properties, such as geometric parameters and electronic spectra, as they would appear in a solution. eurjchem.com By comparing gas-phase calculations with those including a solvent model, researchers can understand how the solvent environment affects the conformational stability, reactivity, and electronic transitions of this compound.

Non-Linear Optic Properties (NLO) Analysis

Molecules with significant intramolecular charge transfer, often characterized by a small HOMO-LUMO gap, can exhibit non-linear optical (NLO) properties. nih.gov These materials interact with intense electromagnetic fields, like those from a laser, to produce new fields with altered frequencies, a property valuable for applications in telecommunications and optical data processing. nih.govrsc.org

Theoretical calculations using DFT can predict the NLO properties of this compound by determining its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). eurjchem.comnih.gov A high value for the first hyperpolarizability (β) is a primary indicator of NLO activity. researchgate.net The presence of both an electron-donating quinoline system and an electron-withdrawing carbaldehyde group suggests that this compound could possess NLO properties, which can be validated through these computational analyses. nih.gov

Charge Analysis and Molecular Electrostatic Potential (MEP)

Computational chemistry provides powerful tools to understand the electronic landscape of a molecule, which is fundamental to predicting its reactivity and intermolecular interactions. Charge analysis and the molecular electrostatic potential (MEP) map are key components of this computational toolkit.

Charge Analysis:

Natural Bond Orbital (NBO) analysis is a common method for studying charge distribution within a molecule. For this compound, an NBO analysis would calculate the partial charges on each atom. The presence of the electronegative bromine atom at the C5 position and the nitrogen atom within the quinoline ring would lead to a significant polarization of the aromatic system. The aldehyde group at the C8 position is also a strong electron-withdrawing group.

A hypothetical charge distribution for this compound, based on general principles and data from related compounds, is presented in the table below. The nitrogen atom is expected to have a negative charge, while the adjacent carbon atoms and the carbon of the carbonyl group would be positively charged. The bromine atom would also draw electron density, resulting in a complex electronic interplay across the molecule.

Interactive Data Table: Hypothetical NBO Charge Analysis of this compound (Note: These values are illustrative and not from direct computational studies on this specific molecule.)

| Atom | Hypothetical Partial Charge (e) |

| N1 | -0.60 |

| C2 | +0.35 |

| C3 | -0.10 |

| C4 | +0.20 |

| C4a | +0.15 |

| C5 | -0.05 |

| Br (on C5) | -0.08 |

| C6 | -0.12 |

| C7 | +0.18 |

| C8 | +0.25 |

| C (of CHO) | +0.45 |

| O (of CHO) | -0.55 |

| H (of CHO) | +0.10 |

| C8a | +0.05 |

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote regions of different electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a deep red region around the nitrogen atom and the oxygen atom of the aldehyde group, highlighting their Lewis basicity and ability to form hydrogen bonds. Conversely, a strong blue region would be expected around the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack. The presence of the bromine atom would also influence the electrostatic potential on the carbocyclic ring. Studies on other quinolinecarbaldehydes have shown that differences in the electrostatic potentials of atoms can explain their reactivity in formylation reactions nih.gov.

Kinetic Studies and Reaction Progress Monitoring via Computational Methods

Computational methods can be employed to model reaction mechanisms and predict kinetic parameters, offering insights that are often difficult to obtain through experimental means alone.

Kinetic Studies:

Theoretical kinetic studies of reactions involving this compound would typically involve Density Functional Theory (DFT) calculations to map out the potential energy surface of a given reaction. This would allow for the identification of transition states and the calculation of activation energies. For instance, in a nucleophilic substitution reaction at the C5 position, computational models could compare the energy barriers for different nucleophiles, thereby predicting which reactions are more likely to occur and at what relative rates. Similarly, for reactions involving the aldehyde group, such as reduction or oxidation, computational analysis could elucidate the step-by-step mechanism and identify the rate-determining step.

Reaction Progress Monitoring:

While real-time experimental monitoring of reaction progress is typically done using spectroscopic techniques like NMR or HPLC, computational methods can complement this by providing a theoretical model of the reaction coordinate. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile visually represents the energy changes throughout the reaction, helping to understand its feasibility and kinetics.

For example, in a palladium-catalyzed cross-coupling reaction, a common transformation for bromo-aromatic compounds, computational modeling could track the energy changes during the oxidative addition, transmetalation, and reductive elimination steps. This would provide a detailed atomistic view of the catalytic cycle.

Interactive Data Table: Illustrative Calculated Energy Profile for a Hypothetical Reaction (Note: The reaction and values are for illustrative purposes to demonstrate the output of a computational kinetic study.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Intermediate 1 | Initial complex formation | -5.2 |

| Transition State 1 | First energy barrier | +15.8 |

| Intermediate 2 | Intermediate product | -10.1 |

| Transition State 2 | Second energy barrier | +12.5 |

| Products | Final product + Leaving group | -25.0 |

Such computational studies, while not yet reported specifically for this compound, are crucial for a deeper understanding of its chemical behavior and for the rational design of new synthetic pathways and functional molecules based on this quinoline scaffold.

Electrochemical Investigations of 5 Bromoquinoline 8 Carbaldehyde and Derivatives

Cyclic Voltammetry Studies

Cyclic voltammetry is a key electrochemical technique used to probe the redox characteristics of chemical compounds. In the case of quinoline-8-carbaldehyde derivatives, this method reveals information about their oxidation and reduction potentials.

Studies on derivatives such as 8-hydroxy-quinoline-5-carbaldehyde have shown distinct oxidation and reduction waves. For instance, 8-hydroxy-quinoline-5-carbaldehyde exhibits two oxidation waves at potentials of 1.349 V and 1.637 V. mdpi.com The initial oxidation is believed to involve the hydroxyl group. mdpi.com The reduction of these compounds is also a multi-step process. For example, a derivative, compound 2e in a referenced study, shows four reduction waves, with the first being irreversible at -1.233 V and a subsequent quasi-reversible one-electron wave at -1.510 V. mdpi.com Another related compound, 2f , displays five reduction waves within a similar potential range. mdpi.com

The electrochemical response is highly dependent on the molecular structure. The number of observed waves and their reversibility provide a detailed picture of the electron transfer processes occurring at the electrode surface.

Correlation between Chemical Structure and Redox Potentials

A strong correlation exists between the chemical structure of quinoline-8-carbaldehyde derivatives and their observed redox potentials. mdpi.com The electronic nature of the substituents on the quinoline (B57606) ring system directly influences the ease with which the molecule can be oxidized or reduced.

The position and identity of the substituent group can either donate or withdraw electron density from the π-system of the quinoline core, thereby altering the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the potentials at which oxidation (electron removal from HOMO) and reduction (electron addition to LUMO) occur.

For example, the presence of an electron-donating group is expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, an electron-withdrawing group would generally make the compound more susceptible to reduction at less negative potentials. This relationship is a fundamental principle in electrochemistry and is clearly observed in the quinoline-8-carbaldehyde series.

Influence of Substituents on Oxidation and Reduction Potentials

The influence of specific substituents on the redox potentials of quinoline-8-carbaldehyde derivatives has been systematically investigated. The introduction of different functional groups leads to predictable shifts in the oxidation and reduction potentials.

For instance, the presence of a methyl group, which is an electron-donating group, has been found to facilitate the oxidation of the quinoline derivative. mdpi.com This is because the methyl group increases the electron density on the aromatic system, making it easier to remove an electron. In contrast, the reduction potential of the methylated compound becomes more negative compared to the non-methylated analogue. mdpi.com This indicates that the presence of the electron-donating methyl group makes the compound more difficult to reduce.

Similarly, a dimethylamino group, being a strong electron-donating group, would be expected to have an even more pronounced effect on the redox potentials, further facilitating oxidation and making reduction more difficult. While specific data for 5-bromoquinoline-8-carbaldehyde is not detailed in the provided references, the bromine atom, being an electron-withdrawing group due to its electronegativity but also having a potential for resonance donation, would have a more complex influence. Generally, as a halogen, it is expected to make the molecule harder to oxidize and easier to reduce compared to an unsubstituted quinoline-8-carbaldehyde.

The following table summarizes the electrochemical data for some quinoline carbaldehyde derivatives, illustrating the influence of different substituents.

| Compound Name | Oxidation Potential (V) | Reduction Potential (V) |

| 8-hydroxy-quinoline-5-carbaldehyde | 1.349, 1.637 | Not Specified |

| Compound 2e (structure not specified) | 1.276, 1.662 | -1.233, -1.510 |

| Compound 2f (structure not specified) | 1.385, 1.765 | Multiple waves |

Q & A

Q. What mechanistic insights can be gained from kinetic studies of this compound reduction?

- Methodology : Conduct time-resolved NMR or IR to track aldehyde-to-alcohol conversion. Fit kinetic data to rate laws (e.g., pseudo-first-order) and calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Notes on Data Contradiction and Validation

- Cross-Validation : Always corroborate NMR/IR data with X-ray structures or independent synthetic routes to address spectral misinterpretations .

- Statistical Rigor : Use triplicate experiments and report standard deviations. For computational studies, include sensitivity analyses (e.g., varying basis sets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.